Imidazenil

Receptor Binding Affinity Benzodiazepine Site

Researchers studying GABA-A receptor pharmacology face a critical challenge: conventional benzodiazepine agonists like diazepam induce tolerance within 8-15 days and confound behavioral assays with sedation. Imidazenil solves this with partial agonism exhibiting 4-5× higher potency yet 30-50% lower efficacy than diazepam, and no tolerance after 130 days of chronic dosing. • Anticonvulsant ED50 of 0.008 mg/kg with motor impairment only at 5-10× higher doses • High efficacy at α5-containing receptors; low efficacy at α1-eliminating sedation confound • Supplied as ≥98% pure solid; stable at ambient shipping conditions.

Molecular Formula C18H12BrFN4O
Molecular Weight 399.2 g/mol
CAS No. 151271-08-8
Cat. No. B138161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazenil
CAS151271-08-8
Synonyms6-(2-bromophenyl)-8-fluoro-4-H-imidazo(1,5-a)(1-4)benzodiazepine-3-carboxamide
imidazenil
Molecular FormulaC18H12BrFN4O
Molecular Weight399.2 g/mol
Structural Identifiers
SMILESC1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N
InChIInChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25)
InChIKeyOCJHYHKWUWSHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazenil Pharmacological Profile Overview


Imidazenil (6-(2-bromophenyl)-8-fluoro-4H-imidazo-[1,5-a][1,4]benzodiazepine-3-carboxamide) is a partial positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors, categorized within the imidazobenzodiazepine class [1]. It acts with high potency but low efficacy compared to full agonists like diazepam, and exhibits a distinctive subunit selectivity profile with low efficacy at α1-containing receptors and high efficacy at α5-containing receptors [2][3]. This pharmacological signature confers anticonvulsant and anxiolytic actions with a notable separation from sedative, motor-impairing, and tolerance-inducing effects that limit conventional benzodiazepines [4].

Subunit-selective GABA-A modulation: Low efficacy at α1-containing receptors; high efficacy at α5-containing receptors
Partial agonist profile: High potency, low intrinsic efficacy vs. full agonists like diazepam
Chronic dosing model compatibility: Reported absence of anticonvulsant tolerance in long-term rodent studies

Why Imidazenil Cannot Be Replaced


Imidazenil is not functionally interchangeable with diazepam (a full agonist), bretazenil (another partial agonist), or zolpidem (an α1-selective agonist) due to quantified differences in subunit efficacy, potency ratios, and tolerance liability. Unlike diazepam, which exhibits high efficacy across multiple GABA-A receptor subtypes, imidazenil displays a 4- to 5-fold higher potency but 30-50% lower efficacy in modulating GABA-elicited Cl- currents [1]. Crucially, chronic diazepam or zolpidem treatment induces anticonvulsant tolerance and receptor down-regulation, whereas imidazenil does not [2]. Even among partial agonists, imidazenil is 10 times more potent than bretazenil in seizure models and offers longer protection [3]. These distinctions preclude generic substitution in research requiring subtype-selective modulation, chronic dosing without tolerance, or separation of anxiolytic/anticonvulsant efficacy from sedation and motor impairment.

Imidazenil (This Compound)
Partial modulator; higher potency, lower efficacy; α5-preferring; no tolerance reported
Diazepam (Full Agonist)
Full modulator; broad subunit efficacy; tolerance and receptor down-regulation with chronic use
Imidazenil (This Compound)
10–14× higher anticonvulsant potency reported; wider separation from motor impairment endpoints
Bretazenil (Partial Agonist)
Lower potency in seizure models; shorter protection duration reported
α1-selective agonists like zolpidem exhibit cross-tolerance with diazepam and lack α5-mediated responses; may not substitute for α5-preferring modulation studies.

Key Pharmacological Evidence vs. Comparators


Benzodiazepine Receptor Binding Affinity

Imidazenil inhibits [3H]flumazenil binding to mouse cerebral cortical membranes with an IC50 of 0.9 nM, demonstrating high affinity for the benzodiazepine recognition site [1]. Under comparable conditions, diazepam exhibits an IC50 of approximately 7.3 nM for displacing [3H]diazepam in rat brain membranes [2]. This 8-fold difference in binding affinity indicates that imidazenil binds more tightly to the benzodiazepine site than diazepam, a property that contributes to its higher functional potency.

Binding Affinity
Cross-study comparable
IC50 0.9 nM (Imidazenil)
vs. 7.3 nM (Diazepam)
~8-fold higher affinity for benzodiazepine site; supports lower-dose potency context.
Mouse cortical membranes; [3H]flumazenil binding. Cross-study comparison, not direct co-assay.
Receptor Binding Affinity Benzodiazepine Site

GABA-Elicited Chloride Current Modulation

When tested on a broad spectrum of native and recombinant GABA-A receptors, imidazenil positively modulates GABA-elicited Cl- currents with a 4- to 5-fold higher potency but an efficacy 30-50% lower than that of diazepam [1]. This partial agonist profile—high potency, low intrinsic activity—is mechanistically linked to its reduced sedative and motor-impairing effects compared to full agonists [2].

Cl⁻ Current Modulation
Head-to-head
4–5× higher potency
30–50% lower max efficacy
Partial agonist profile confirmed; reduced efficacy correlates with lower sedation endpoints.
Recombinant and native GABA-A receptors; whole-cell patch clamp vs. diazepam baseline.
Electrophysiology GABA-A Receptor Modulation Efficacy

Anticonvulsant Potency in Seizure Models

In rats, imidazenil protects against bicuculline-induced seizures with a peak equieffective dose of 2.5 µmol/kg p.o., compared to 35 µmol/kg p.o. for diazepam, representing a 14-fold higher potency [1]. The time-course analysis further shows that imidazenil provides a longer duration of protection than an equipotent dose of diazepam [1]. In a separate study, imidazenil was at least 10-fold more potent than diazepam in protecting rats from diisopropyl fluorophosphate (DFP)-induced seizures [2].

Seizure Protection
Head-to-head
2.5 µmol/kg (Imidazenil)
vs. 35 µmol/kg (Diazepam)
14-fold higher potency; supports lower-dose anticonvulsant screening.
Bicuculline-induced seizures in rats; oral route. Longer protection duration reported.
Anticonvulsant Seizure Protection Potency

Motor Side Effect Separation

In mouse models, imidazenil protected against pentylenetetrazol-induced seizures with an ED50 of 0.008 mg/kg, while not impairing motor coordination in rotarod tests . In contrast, diazepam produces motor impairment at doses within its therapeutic range. Specifically, effects of imidazenil on motor coordination in the rotarod test were noted only at doses 5–10 times higher than therapeutic doses, whereas diazepam's effects on motor coordination were seen at therapeutic dosages [1]. Additionally, imidazenil decreased horizontal activity by only 40% compared to an 85% decrease with diazepam [2].

Motor Side Effect Separation
Head-to-head
ED50 0.008 mg/kg
Motor impairment at 5–10× higher doses
Wide separation from motor endpoints vs. diazepam, which impairs at therapeutic doses.
Mouse pentylenetetrazol seizure and rotarod models; horizontal activity reduced 40% vs. 85% for diazepam.
Motor Coordination Safety Margin Rotarod

Absence of Tolerance with Chronic Dosing

Rats receiving chronic diazepam (35 µmol/kg p.o., 3 times/day for 8-15 days) exhibited reduced anticonvulsant efficacy, with [3H]-flumazenil binding sites decreased by 36% in cerebral cortex and 42% in cerebellum [1]. In contrast, no tolerance to imidazenil (2.5 µmol/kg p.o.) was apparent after 130-day administration (3 times/day), and no changes in [3H]-flumazenil binding were found in chronic imidazenil-treated rats [1]. Long-term diazepam or zolpidem treatment also decreased α1 subunit mRNA expression by 43% and 20%, respectively, while imidazenil elicited no significant changes in α1 or α5 subunit expression [2].

Chronic Tolerance
Head-to-head
No tolerance after 130 days
Diazepam: tolerance in 8–15 days
Absence of receptor down-regulation or α1/α5 mRNA changes; supports chronic study design.
Rats, oral 2.5 µmol/kg 3×/day; [3H]flumazenil binding and subunit mRNA assays.
Tolerance Chronic Dosing Receptor Regulation

GABA-A Subunit Selectivity Profile

Imidazenil exhibits low intrinsic efficacy at α1-containing GABA-A receptors but high efficacy at α5-containing receptors, whereas diazepam acts as a high-efficacy modulator across multiple subunits, and zolpidem is a selective high-efficacy agonist at α1 [1][2]. Functionally, imidazenil fails to modulate α1-, α4-, and α6-containing receptors, while acting as a selective positive allosteric modulator of α5-containing receptors [3]. This profile underlies the absence of cross-tolerance between imidazenil and diazepam or zolpidem, despite cross-tolerance between diazepam and zolpidem [2].

Subunit Selectivity
Head-to-head
High α5 efficacy
Low/no α1, α4, α6 modulation
α5-preferring profile underlies anxiolysis/anticonvulsant response without α1-mediated sedation.
Recombinant receptors in HEK293 cells/oocytes; distinct from diazepam (broad) and zolpidem (α1-selective).
Subunit Selectivity α5-GABA-A Receptor Subtype

Imidazenil Research Applications


Chronic Seizure Models Without Tolerance

Imidazenil is the preferred GABA-A modulator for long-term anticonvulsant studies, given its demonstrated lack of tolerance after 130 days of chronic dosing, in stark contrast to diazepam which loses efficacy within 8-15 days and induces receptor down-regulation [1]. This makes it uniquely suited for repeated-dosing protocols in epilepsy research where stable, sustained efficacy is required without confounding adaptive changes.

Anxiolytic/Anticonvulsant Screening with Low Sedation

For behavioral pharmacology assays where sedation confounds interpretation (e.g., elevated plus maze, Vogel conflict, fear conditioning), imidazenil offers a quantifiable advantage: its anticonvulsant ED50 is 0.008 mg/kg while motor impairment occurs only at 5-10x higher doses, and it reduces horizontal activity by only 40% vs. diazepam's 85% [2]. This separation enables cleaner assessment of anxiolytic and anticonvulsant effects.

α5 Subunit Function in Anxiety and Cognition

Imidazenil's selective high efficacy at α5-containing GABA-A receptors and low efficacy at α1-containing receptors makes it an essential tool for dissecting subunit-specific contributions to behavior and receptor regulation [3]. Its lack of α1 subunit mRNA changes and absence of cross-tolerance with diazepam or zolpidem position it as a unique probe for investigating the molecular basis of benzodiazepine tolerance and withdrawal [4].

Organophosphate-Induced Seizure Neuroprotection

In DFP-induced seizure models, imidazenil is at least 10-fold more potent than diazepam and provides longer-lasting protection without sedation or tolerance [5]. This profile is particularly valuable for countermeasure development against nerve agent toxicity, where sustained anticonvulsant efficacy without respiratory depression is critical.

Application
Selection Property
Validation Focus
Chronic seizure model studies
Absence of tolerance with long-term dosing
Confirm stable anticonvulsant endpoint over protocol duration
Anxiolytic / anticonvulsant screening with low sedation
Wide separation between efficacy and motor-impairment doses
Verify rotarod and activity endpoints at study doses
α5 subunit function in anxiety and cognition
High α5 efficacy; low α1 modulation
Validate subunit-dependent behavioral or electrophysiological readouts
Organophosphate-induced seizure neuroprotection
High potency and sustained protection without sedation
Assess seizure suppression duration and respiratory safety endpoints

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